molecular formula C13H15F3N6O2 B10954125 (1Z)-N'-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide

(1Z)-N'-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide

Cat. No.: B10954125
M. Wt: 344.29 g/mol
InChI Key: MLMHSZDOAWEIFW-UHFFFAOYSA-N
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Description

The compound (1Z)-N’-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide is a complex organic molecule featuring multiple pyrazole rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, which are then functionalized and coupled together. Common reagents used in these reactions include ethyl pyrazole, trifluoromethyl pyrazole, and various carbonylating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow reactors and automated systems to optimize reaction times and conditions. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, electrophiles; conditions vary based on the specific reaction.

Major Products Formed

Scientific Research Applications

(1Z)-N’-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1Z)-N’-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-N’-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide
  • (1Z)-N’-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide

Uniqueness

The uniqueness of (1Z)-N’-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide lies in its specific arrangement of functional groups and pyrazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15F3N6O2

Molecular Weight

344.29 g/mol

IUPAC Name

[(Z)-[1-amino-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethylidene]amino] 2-ethylpyrazole-3-carboxylate

InChI

InChI=1S/C13H15F3N6O2/c1-3-21-9(4-5-18-21)12(23)24-20-11(17)7-22-8(2)6-10(19-22)13(14,15)16/h4-6H,3,7H2,1-2H3,(H2,17,20)

InChI Key

MLMHSZDOAWEIFW-UHFFFAOYSA-N

Isomeric SMILES

CCN1C(=CC=N1)C(=O)O/N=C(/CN2C(=CC(=N2)C(F)(F)F)C)\N

Canonical SMILES

CCN1C(=CC=N1)C(=O)ON=C(CN2C(=CC(=N2)C(F)(F)F)C)N

Origin of Product

United States

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